molecular formula C9H17N3OS B13276047 4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol

4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol

Cat. No.: B13276047
M. Wt: 215.32 g/mol
InChI Key: UIPQJUSXEFIMPI-UHFFFAOYSA-N
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Description

4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol typically involves the reaction of 4-methylpentan-1-ol with 1,2,3-thiadiazole derivatives. One common method involves the use of hydrazonoyl halides as starting materials, which react with potassium thiocyanate or thiosemicarbazide under specific conditions to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like triethylamine .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is also common in industrial settings to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various substituted thiadiazole compounds .

Scientific Research Applications

4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with DNA replication . The exact mechanism may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

Molecular Formula

C9H17N3OS

Molecular Weight

215.32 g/mol

IUPAC Name

4-methyl-2-(thiadiazol-4-ylmethylamino)pentan-1-ol

InChI

InChI=1S/C9H17N3OS/c1-7(2)3-8(5-13)10-4-9-6-14-12-11-9/h6-8,10,13H,3-5H2,1-2H3

InChI Key

UIPQJUSXEFIMPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1=CSN=N1

Origin of Product

United States

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